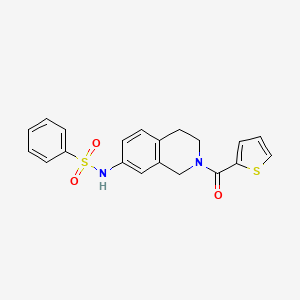

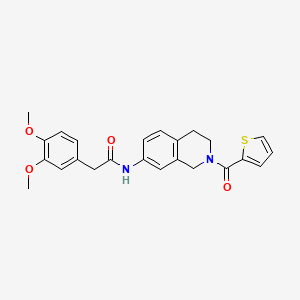

![molecular formula C23H24N6O2 B2968078 (E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836624-84-1](/img/structure/B2968078.png)

(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrrolo[2,3-b]quinoxaline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are commonly found in a wide variety of products, including pharmaceuticals and OLEDs .

Molecular Structure Analysis

The compound contains a pyrrolo[2,3-b]quinoxaline core, which is a polycyclic system with multiple rings. The presence of nitrogen atoms in the ring system can have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis

As a derivative of pyrrolo[2,3-b]quinoxaline, this compound might participate in various chemical reactions. For instance, it might undergo electrophilic substitution reactions at the carbon atoms of the ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms within the molecule .Scientific Research Applications

Polymer Synthesis

Research into quinoxaline moiety-containing compounds, such as the synthesis of polyamides with aromatic diamines derived from quinoxalines, highlights their potential in creating materials with excellent thermal stability and solubility in polar aprotic solvents. These properties are crucial for developing advanced materials with high-performance applications, including electronics and coatings (Patil et al., 2011).

Asymmetric Hydrogenation

The design of rigid P-chiral phosphine ligands incorporating quinoxaline structures for rhodium-catalyzed asymmetric hydrogenation has been explored. These developments are critical for synthesizing chiral pharmaceutical ingredients, demonstrating the importance of quinoxaline derivatives in facilitating efficient and selective chemical synthesis processes (Imamoto et al., 2012).

Sustainable Chemistry

Quinoxaline derivatives have been utilized in the sustainable synthesis of quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This approach emphasizes atom efficiency and environmental friendliness, marking significant progress in the green synthesis of heterocyclic compounds (Mastalir et al., 2016).

Pharmacological Research

Novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. Such compounds are promising for therapeutic applications, particularly in enhancing the efficacy of DNA damage-inducing agents in cancer treatment. This showcases the potential of quinoxaline derivatives in developing new cancer therapies (Degorce et al., 2016).

Crystallography

Studies on the crystal structures of quinoxaline derivatives reveal insights into their polymorphic forms and molecular interactions. Understanding these aspects is vital for the pharmaceutical industry, where crystal form can significantly impact drug solubility and efficacy (Shishkina et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s being studied for its potential use in pharmaceuticals, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting clinical trials . If it’s being studied for use in materials science, future research could involve studying its physical properties and how they can be optimized for specific applications .

Properties

IUPAC Name |

2-amino-N-(3-methoxypropyl)-1-[(E)-(3-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-15-7-5-8-16(13-15)14-26-29-21(24)19(23(30)25-11-6-12-31-2)20-22(29)28-18-10-4-3-9-17(18)27-20/h3-5,7-10,13-14H,6,11-12,24H2,1-2H3,(H,25,30)/b26-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTAQFXSQKRMJZ-VULFUBBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

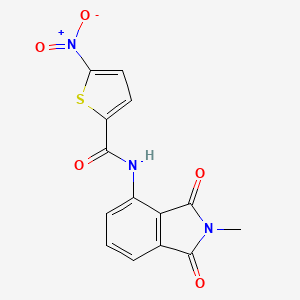

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)

![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)

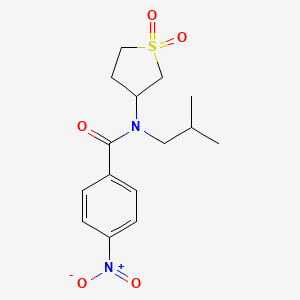

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)

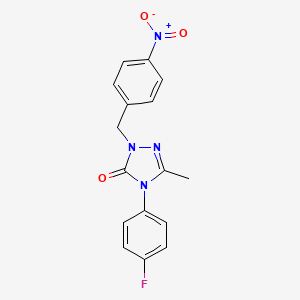

![2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2968012.png)

![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)

![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)